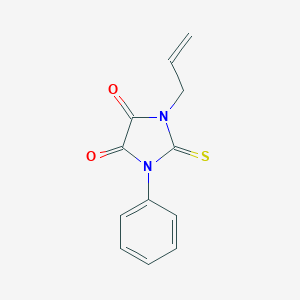
1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione, also known as ATID, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ATID belongs to the family of thioxoimidazolidine-2,4-diones, which have been extensively studied for their biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. The thioxoimidazolidine-2,4-dione ring in this compound has been shown to interact with thiol groups in proteins, leading to the inhibition of enzymatic activity. Additionally, this compound has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have antimetastatic properties. In addition, this compound has been shown to modulate the expression of various cytokines and growth factors, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione is its high potency against cancer cells, making it a promising candidate for the development of new anticancer drugs. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione, including the development of new derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets in cancer cells. Finally, the potential applications of this compound in other fields, such as materials science and chemical biology, should be further explored.
Métodos De Síntesis
The synthesis of 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione involves the reaction of N-phenylmaleimide with allyl isothiocyanate in the presence of a catalyst. The reaction proceeds through a Michael addition mechanism, followed by cyclization to form the thioxoimidazolidine-2,4-dione ring. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Aplicaciones Científicas De Investigación
1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs.
In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. The thioxoimidazolidine-2,4-dione ring in this compound can act as a crosslinker, allowing for the formation of highly crosslinked polymers with unique mechanical and thermal properties.
Propiedades
Fórmula molecular |
C12H10N2O2S |
|---|---|
Peso molecular |
246.29 g/mol |
Nombre IUPAC |
1-phenyl-3-prop-2-enyl-2-sulfanylideneimidazolidine-4,5-dione |
InChI |
InChI=1S/C12H10N2O2S/c1-2-8-13-10(15)11(16)14(12(13)17)9-6-4-3-5-7-9/h2-7H,1,8H2 |
Clave InChI |
GFLGVYUPPHTTLF-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C(=O)N(C1=S)C2=CC=CC=C2 |
SMILES canónico |
C=CCN1C(=O)C(=O)N(C1=S)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



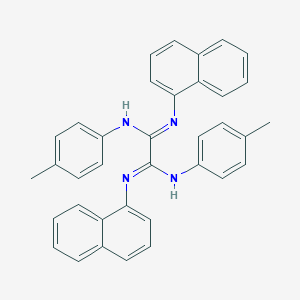
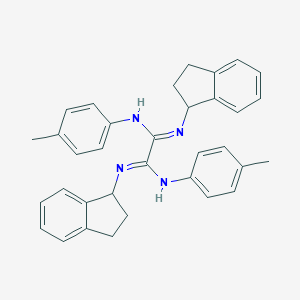
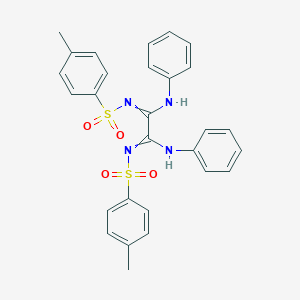
![N~1~,N~2~-bis[4-(dimethylamino)phenyl]-N'~1~,N'~2~-diphenylethanediimidamide](/img/structure/B307131.png)
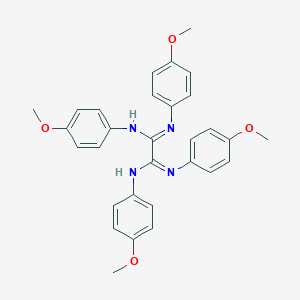
![{3-[(3-{[3-(hydroxymethyl)phenyl]imino}-3,4-dihydroquinoxalin-2(1H)-ylidene)amino]phenyl}methanol](/img/structure/B307134.png)
![N-(2,5-dimethoxyphenyl)-N-{3-[(2,5-dimethoxyphenyl)imino]-1,4-dihydro-2-quinoxalinylidene}amine](/img/structure/B307135.png)
![N-[6-methoxy-3-(phenylimino)-1,4-dihydro-2-quinoxalinylidene]-N-phenylamine](/img/structure/B307137.png)
![N-[3-(trifluoromethyl)phenyl]-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amine](/img/structure/B307138.png)

![4-methoxy-N-(2-[(4-methoxyphenyl)imino]-2H-1,4-benzoxazin-3(4H)-ylidene)aniline](/img/structure/B307141.png)


![3-(trifluoromethyl)-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307144.png)